

Ramentaceone: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: **Ramentaceone**

Cat. No.: **B1678795**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramentaceone, also known as 7-methyljuglone, is a naturally occurring naphthoquinone that has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **ramentaceone**. Detailed spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and mass spectrometry, are presented to facilitate its identification and characterization. This document also outlines established experimental protocols for the synthesis and extraction of **ramentaceone**. Furthermore, it delves into its mechanism of action as a Phosphoinositide 3-kinase (PI3K) inhibitor, a critical pathway in cancer cell proliferation and survival. The information is presented to support ongoing research and drug development efforts centered on this promising bioactive compound.

Chemical Identity and Structure

Ramentaceone is chemically classified as a naphthoquinone, specifically a derivative of juglone. Its formal IUPAC name is 5-hydroxy-7-methylnaphthalene-1,4-dione. The compound is also frequently referred to as 7-methyljuglone in scientific literature.

Chemical Structure:

The molecular structure of **ramentaceone** consists of a naphthalene ring system with two ketone groups at positions 1 and 4, a hydroxyl group at position 5, and a methyl group at position 7.

Molecular Formula: C₁₁H₈O₃

Molecular Weight: 188.18 g/mol [\[1\]](#)

Synonyms: 7-Methyljuglone, 7-methyl-5-hydroxy-1,4-naphthoquinone[\[2\]](#)

Physicochemical Properties

Ramentaceone is typically observed as yellow to orange needles.[\[2\]](#) Its physical and chemical properties are summarized in the table below. It is important to note that the melting point has been reported with some variability in the literature, which may be attributed to the purity of the isolated or synthesized compound.

Property	Value	Reference(s)
Appearance	Yellow to orange needles	[2]
Melting Point	126 °C, 150-152 °C, 155 °C, 156 °C	[2]
Boiling Point	427.2 °C at 760 mmHg	[2]
Density	1.371 g/cm ³	[2]
Refractive Index	1.642	[2]
Solubility	Soluble in chloroform and methanol.	
pKa	Data not available	
LogP	2.3	[1]

Spectroscopic Data

The structural elucidation of **ramentaceone** is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic protons, the hydroxyl proton, and the methyl group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
11.84	s	1H	5-OH
7.42	s	1H	H-8
7.06	s	1H	H-6
6.89	s	2H	H-2, H-3
2.41	s	3H	7-CH ₃

Solvent: CDCl₃,
Frequency: 200
MHz[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is essential for confirming the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
190.7	C-4
184.6	C-1
161.7	C-5
149.5	C-7
138.8	C-3
136.9	C-2
124.8	C-6
119.3	C-8
115.1	C-4a
112.2	C-8a
21.9	7-CH ₃
Predicted data	

Mass Spectrometry

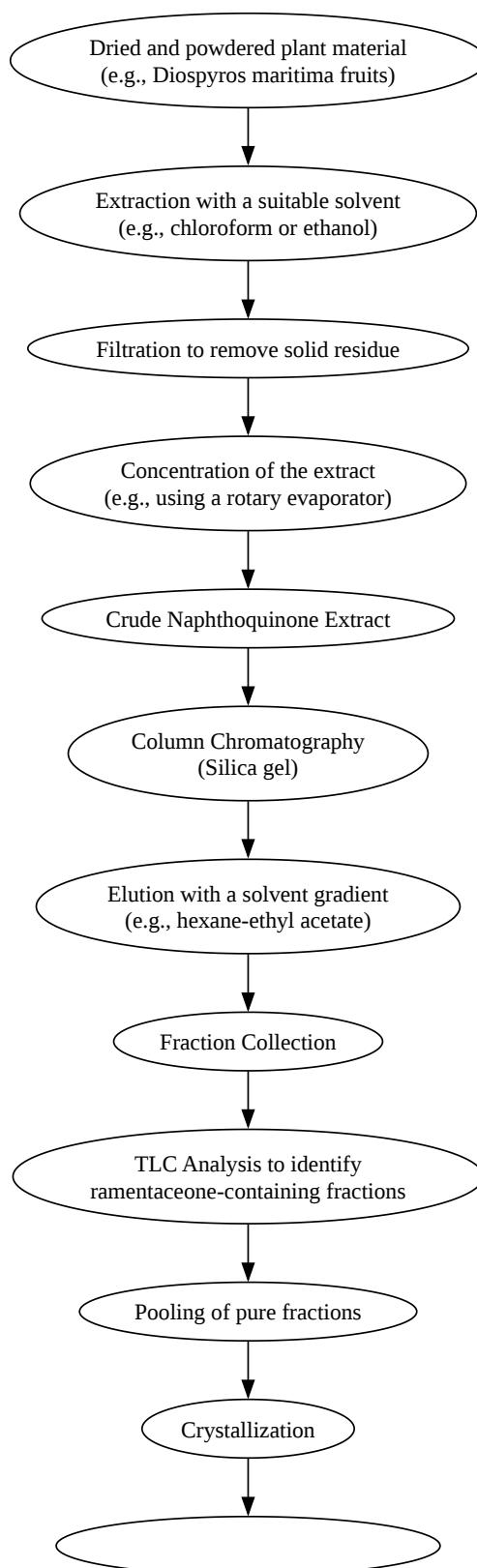
High-resolution mass spectrometry confirms the elemental composition of **ramentaceone**.

Ionization Mode	m/z (Observed)	m/z (Calculated)	Formula
ESI+	189.0555	189.0552	[C ₁₁ H ₉ O ₃] ⁺
EI	188.0475	188.0473	C ₁₁ H ₈ O ₃

Experimental Protocols

Extraction and Isolation from *Diospyros maritima*

Ramentaceone can be isolated from various plant sources, with the genus *Diospyros* being a notable example.^[2] The following is a general protocol for its extraction and isolation.

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Caption: Friedel-Crafts acylation for the synthesis of **ramentaceone**.

Protocol:

- **Melt Preparation:** A mixture of anhydrous aluminum chloride ($AlCl_3$) and sodium chloride ($NaCl$) is heated to form a molten salt bath (e.g., at 180°C). [3]2. **Reaction Initiation:** A mixture of m-cresol and maleic anhydride is added to the molten salt with vigorous stirring for a short duration (e.g., 2 minutes). [3]3. **Quenching:** The reaction mixture is then poured into a mixture of ice and concentrated hydrochloric acid to quench the reaction.
- **Work-up:** The resulting precipitate is filtered, washed with distilled water, and dried.
- **Purification:** The crude product is purified by extraction with a suitable solvent (e.g., hexane) followed by recrystallization or column chromatography to yield pure 7-methyljuglone.

Biological Activity and Mechanism of Action

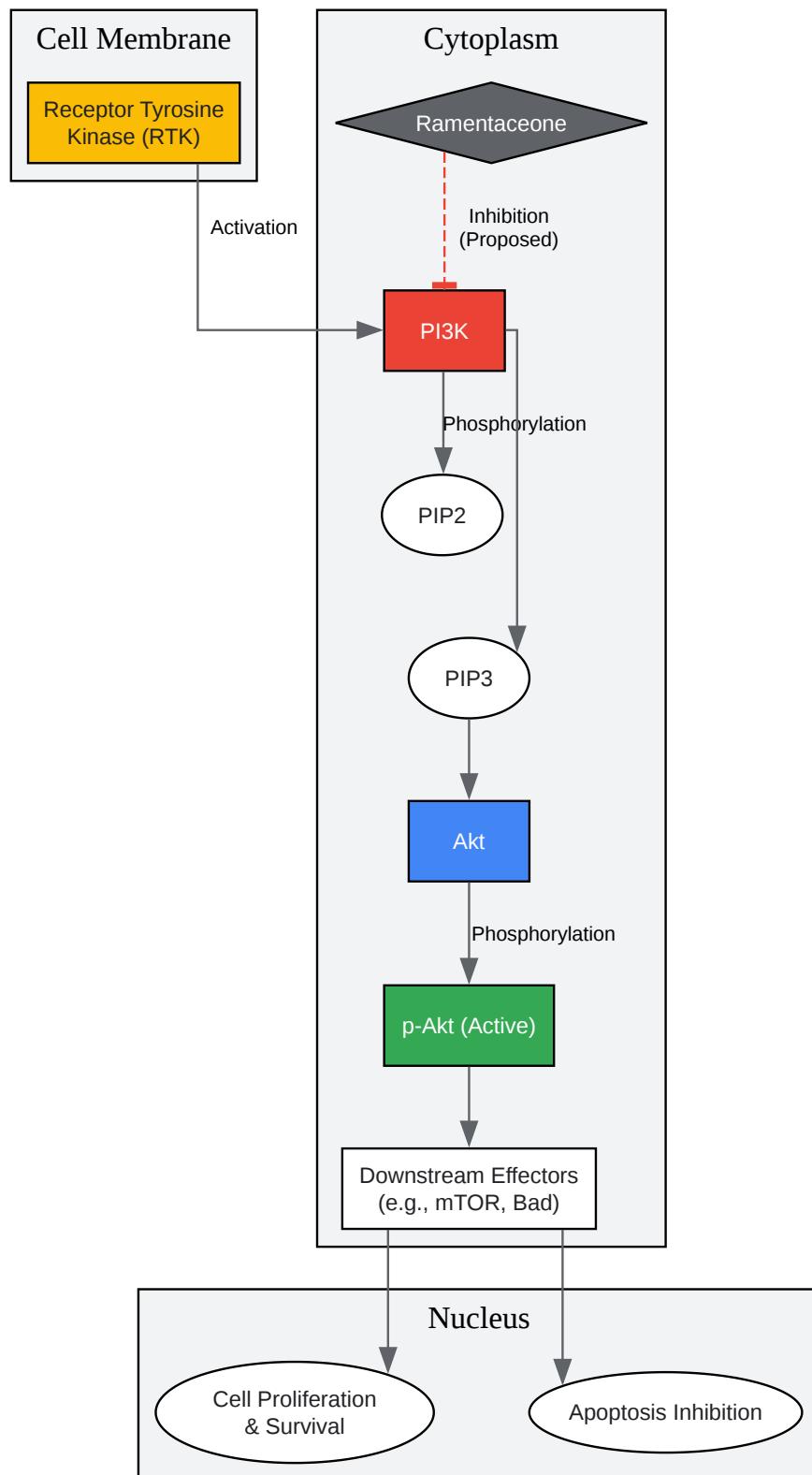
Ramentaceone has been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. [2]A significant aspect of its anticancer potential lies in its ability to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its dysregulation is a common feature in many types of cancer. It has been reported that **ramentaceone** can inhibit this pathway, leading to the induction of apoptosis in cancer cells.

It is imperative to note that a key publication detailing the pro-apoptotic effects of **ramentaceone** via PI3K/Akt signaling inhibition in breast cancer cells has been retracted. [4] [5]Therefore, the following description of the mechanism of action should be interpreted with caution and requires further validation from independent, non-retracted studies.

The proposed, though now retracted, mechanism suggested that **ramentaceone** treatment leads to a reduction in the expression of the p85 regulatory subunit of PI3K and inhibits the phosphorylation of Akt. This, in turn, was reported to modulate the levels of downstream apoptosis-regulating proteins, such as an increase in the pro-apoptotic proteins Bax and Bak, and a decrease in the anti-apoptotic protein Bcl-2.

Simplified PI3K/Akt Signaling Pathway and the Proposed Site of **Ramentaceone** Inhibition[Click to download full resolution via product page](#)

Caption: Proposed inhibition of the PI3K/Akt pathway by **ramentaceone**.

Further rigorous, independent research is necessary to unequivocally establish the mechanism of action of **ramentaceone** as a PI3K inhibitor. Molecular docking studies could provide valuable insights into the potential binding modes of **ramentaceone** to the various isoforms of PI3K.

Conclusion

Ramentaceone is a natural product with a well-defined chemical structure and a range of interesting, though not yet fully validated, biological activities. This technical guide provides a consolidated resource of its chemical and physical properties, spectroscopic data, and established protocols for its procurement through extraction and chemical synthesis. While its potential as a PI3K inhibitor is promising for cancer therapy, the retraction of a key study in this area highlights the need for further robust and independent investigation to confirm its mechanism of action and therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the scientific and therapeutic possibilities of **ramentaceone**.

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[pmc.ncbi.nlm.nih.gov]

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- To cite this document: BenchChem. [Ramentaceone: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678795#ramentaceone-chemical-structure-and-properties]

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